N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
CAS No.: 922854-11-3
Cat. No.: VC7038688
Molecular Formula: C18H19N3O3S2
Molecular Weight: 389.49
* For research use only. Not for human or veterinary use.
![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide - 922854-11-3](/images/structure/VC7038688.png)
Specification
CAS No. | 922854-11-3 |
---|---|
Molecular Formula | C18H19N3O3S2 |
Molecular Weight | 389.49 |
IUPAC Name | N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Standard InChI | InChI=1S/C18H19N3O3S2/c1-21(15-4-2-3-5-15)26(23,24)16-8-6-13(7-9-16)17(22)20-18-14(12-19)10-11-25-18/h6-11,15H,2-5H2,1H3,(H,20,22) |
Standard InChI Key | LYHMBCLIGWSIJH-UHFFFAOYSA-N |
SMILES | CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name, N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide, delineates its molecular architecture:
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Benzamide backbone: A benzene ring substituted with a carboxamide group (-CONH<sub>2</sub>) at position 1.
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4-Sulfamoyl group: A sulfonamide moiety (-SO<sub>2</sub>NH-) at position 4, further modified by cyclopentyl and methyl substituents, yielding N-cyclopentyl-N-methylsulfamoyl.
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3-Cyanothiophen-2-yl group: A thiophene ring (five-membered sulfur heterocycle) substituted with a cyano (-CN) group at position 3, linked via an amide bond to the benzamide core.
This structure is corroborated by analogous compounds in the provided data. For instance, N-benzyl-4-sulfamoylbenzamide (PubChem CID 4347) shares the sulfamoyl-benzamide framework, demonstrating the prevalence of this motif in bioactive molecules . Similarly, N-(3-cyanophenyl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide highlights the integration of cyano-substituted aromatic systems into amide-based structures .
Physicochemical Properties
While experimental data for this specific compound are unavailable, key properties can be extrapolated:
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Solubility: Moderate lipophilicity due to the cyclopentyl and thiophene groups, likely requiring polar aprotic solvents (e.g., DMSO) for dissolution.
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pKa: The sulfamoyl group (pKa ~10–12) and cyano substituent (pKa ~-4) suggest ionization under physiological conditions.
Synthesis and Structural Optimization
The synthesis of N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide likely involves multi-step reactions:
Step 1: Preparation of 4-Sulfamoylbenzoic Acid Derivative
4-Chlorosulfonylbenzoic acid is reacted with N-cyclopentyl-N-methylamine to form 4-[cyclopentyl(methyl)sulfamoyl]benzoic acid . This mirrors the synthesis of N-benzyl-4-sulfamoylbenzamide, where benzylamine substitutes the chlorosulfonyl group .
Step 2: Amide Coupling
The benzoic acid derivative is activated (e.g., via thionyl chloride or HATU) and coupled with 3-cyanothiophen-2-amine. Similar protocols are described in patents for benzamide-based inhibitors .
Step 3: Purification
Chromatographic techniques (e.g., silica gel, HPLC) isolate the target compound, as evidenced by purification methods for N-(3-cyanophenyl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide .
Structural Analogues and SAR Insights
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Sulfamoyl Group: Critical for enzyme inhibition. In N-benzyl-4-sulfamoylbenzamide, this group mediates carbonic anhydrase II inhibition .
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Thiophene-Cyanide Moiety: Enhances binding to hydrophobic enzyme pockets. The MEROPS database notes that similar groups in n-[1-(5-chloro-2-isopropoxy-3-methoxy-benzyl)-piperidin-4-yl]-2-(4-sulfamoyl-phenoxy)-acetamide improve protease affinity .
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Cyclopentyl-Methyl Substituent: Balances lipophilicity and steric bulk, optimizing pharmacokinetics .
Pharmacological Profile
Enzyme Inhibition
The compound’s sulfamoyl group suggests carbonic anhydrase (CA) inhibition, akin to N-benzyl-4-sulfamoylbenzamide (IC<sub>50</sub> ~10 nM for CA II) . Additionally, the thiophene-cyanide moiety may confer protease inhibition, as seen in BACE1 inhibitors like 2ZJM_A .
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual inhibitory potential positions it as a lead candidate for:
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Multitarget Therapies: Simultaneous CA and protease inhibition could address complex pathologies like cancer metastasis.
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Central Nervous System (CNS) Drugs: Lipophilic groups (cyclopentyl, thiophene) enhance blood-brain barrier penetration .
Agricultural Chemistry
Sulfamoyl benzamides are explored as fungicides and herbicides. The cyano group’s electron-withdrawing properties may enhance pesticidal activity .
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